molecular formula C20H12FNS B14126321 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole

10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole

Cat. No.: B14126321
M. Wt: 317.4 g/mol
InChI Key: FHRSYLXHASWHLC-UHFFFAOYSA-N
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Description

10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole is a complex organic compound that belongs to the class of thienoindoles These compounds are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole can be achieved through a multicomponent reaction involving sulfur, acetophenones, and indoles. One efficient method involves using a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent as a green catalyst . This method allows for the one-pot synthesis of diversely functionalized thienoindoles with high yields and minimal environmental impact.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable synthetic protocols that ensure high purity and yield. The use of recyclable catalysts and readily available starting materials makes the process economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thienoindole core .

Scientific Research Applications

10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]indole: Shares a similar core structure but lacks the fluorophenyl group.

    Thieno[2,3-b]indole: Another isomer with different positioning of the thiophene ring.

    Benzothienoindole: Contains a benzene ring fused to the thienoindole core.

Uniqueness

10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole stands out due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H12FNS

Molecular Weight

317.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-[1]benzothiolo[3,2-b]indole

InChI

InChI=1S/C20H12FNS/c21-13-9-11-14(12-10-13)22-17-7-3-1-5-15(17)20-19(22)16-6-2-4-8-18(16)23-20/h1-12H

InChI Key

FHRSYLXHASWHLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C5=CC=CC=C5S3

Origin of Product

United States

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